molecular formula C14H13ClN2O2 B2800083 4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-45-5

4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2800083
CAS No.: 478249-45-5
M. Wt: 276.72
InChI Key: RLMNJFNAFKKGCM-UHFFFAOYSA-N
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Description

4-Acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative featuring an acetyl group at the 4-position of the pyrrole ring and a 2-chlorophenylmethyl substituent on the carboxamide nitrogen (Figure 1).

Figure 1: Structure of this compound.

Properties

IUPAC Name

4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9(18)11-6-13(16-8-11)14(19)17-7-10-4-2-3-5-12(10)15/h2-6,8,16H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMNJFNAFKKGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330697
Record name 4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666161
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478249-45-5
Record name 4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the pyrrole ring and the benzyl group. Key comparisons include:

Pyrrole Ring Substituents
  • 4-Acetyl vs. 4-Chloroacetamido (): The compound in -(4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate, replaces the acetyl group with a chloroacetamido moiety. This substitution introduces a reactive alkylating agent (chloroacetamide), enabling covalent interactions with DNA, as noted in its classification as a DNA-alkylating agent . In contrast, the acetyl group in the target compound may prioritize non-covalent interactions (e.g., hydrogen bonding) due to its ketone functionality.
  • 4-Acetyl vs. Such modifications are critical in prodrug designs or kinase inhibitors but may reduce metabolic stability compared to the acetylated derivative .
Benzyl Group Variations
  • 2-Chlorophenylmethyl vs. 3-Trifluoromethylbenzyl ():
    The trifluoromethyl group in 4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide (CAS 439120-91-9) increases electron-withdrawing effects and lipophilicity compared to the 2-chlorophenylmethyl group. This could enhance blood-brain barrier penetration but may alter target specificity .

  • 2-Chlorophenylmethyl vs.

Physicochemical Properties

A comparative analysis of molecular properties is summarized in Table 1.

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Activity
4-Acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide C₁₅H₁₅ClN₂O₂* 302.75 Acetyl, 2-chlorophenylmethyl Hypothetical antimicrobial
4-Acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide C₁₅H₁₃F₃N₂O₂ 310.27 Acetyl, 3-trifluoromethylbenzyl Uncharacterized
2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate C₁₁H₁₄ClN₃O₃ 271.70 Chloroacetamido, ethyl acetate DNA-alkylating agent
4-Amino-N-(3-{[amino(imino)methyl]amino}propyl)-1-methyl-1H-pyrrole-2-carboxamide C₁₀H₁₈N₆O 254.29 4-Amino, propylguanidine Prodrug candidate

*Calculated based on structural analogy to .

Biological Activity

4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide is a synthetic compound belonging to the pyrrole derivatives class, which are known for their diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in antimicrobial, antiviral, and anticancer domains. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound includes a pyrrole ring substituted with an acetyl group and a chlorophenylmethyl moiety. The synthesis typically involves the following steps:

  • Formation of the Pyrrole Ring : Using the Paal-Knorr synthesis method.
  • Acetylation : Introducing the acetyl group via acetic anhydride or acetyl chloride.
  • Nucleophilic Substitution : Attaching the chlorophenylmethyl group using 2-chlorobenzyl chloride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that it induces apoptosis in cancer cell lines by activating apoptotic pathways, similar to known chemotherapeutic agents . The mechanism involves interactions with cellular proteins that regulate cell death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cells
AntiviralPotential activity against viral infections

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. It is thought to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways are still under investigation, but preliminary studies suggest it may interact with nucleic acids and cellular proteins .

Case Studies

  • Antimicrobial Efficacy : A study reported that the compound showed a minimum inhibitory concentration (MIC) of less than 16 μg/mL against Mycobacterium tuberculosis, indicating strong antibacterial properties comparable to first-line treatments .
  • Cancer Cell Studies : In another case, treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, supporting its potential as a therapeutic agent against tumors .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide with high purity?

  • Methodology : Multi-step synthesis requires precise control of reaction conditions (temperature, solvent polarity, and reaction time) to optimize yield and minimize side products. For example, amide bond formation between the pyrrole-carboxamide and 2-chlorobenzylamine intermediates demands anhydrous conditions and catalysts like HATU/DIPEA . Purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) is critical to isolate the target compound .

Q. How can structural integrity and purity be validated post-synthesis?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the presence of the acetyl group (δ ~2.5 ppm for CH₃), pyrrole protons (δ ~6.5–7.5 ppm), and the 2-chlorophenyl substituent. Mass spectrometry (ESI-TOF) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 317.07). High-resolution mass spectrometry (HRMS) ensures elemental composition matches the theoretical formula .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodology : Solubility profiling in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–10) is recommended. Differential scanning calorimetry (DSC) or dynamic light scattering (DLS) can assess aggregation behavior, which is critical for in vitro assays .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence binding affinity in target interaction studies?

  • Methodology : Computational docking (AutoDock Vina, Schrödinger Suite) predicts steric and electronic interactions between the chloro-substituted aromatic ring and hydrophobic pockets of target proteins (e.g., kinases or GPCRs). Comparative studies with non-chlorinated analogs (e.g., N-benzyl derivatives) reveal ΔΔG values to quantify the substituent’s contribution .

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo models?

  • Methodology : Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) identifies bioavailability limitations. Isotopic labeling (³H/¹⁴C) tracks compound distribution in animal models to correlate tissue exposure with efficacy .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pyrrole ring modifications?

  • Methodology : Systematic substitution at the pyrrole 4-acetyl position (e.g., alkyl, aryl, or heteroaryl groups) followed by enzymatic assays (IC₅₀ determination) identifies pharmacophore requirements. QSAR models using Hammett constants or Hansch analysis quantify electronic/steric effects on activity .

Q. What experimental approaches validate target engagement in cellular models?

  • Methodology : Cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) confirm direct binding to hypothesized targets. CRISPR-mediated knockout of the target gene can establish causality in observed phenotypic changes .

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